molecular formula C6H11Br3GeO2 B14358922 Tribromo(2,2-diethoxyethenyl)germane CAS No. 95927-87-0

Tribromo(2,2-diethoxyethenyl)germane

Cat. No.: B14358922
CAS No.: 95927-87-0
M. Wt: 427.49 g/mol
InChI Key: LZLHDTLWBNPGHO-UHFFFAOYSA-N
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Description

Tribromo(2,2-diethoxyethenyl)germane is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of three bromine atoms and a diethoxyethenyl group attached to a germanium atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tribromo(2,2-diethoxyethenyl)germane typically involves the reaction of germanium tetrachloride with 2,2-diethoxyethene in the presence of a brominating agent. The reaction conditions often include the use of an inert solvent, such as dichloromethane, and a catalyst to facilitate the bromination process. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is purified through techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tribromo(2,2-diethoxyethenyl)germane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium oxides.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming diethoxyethenylgermane.

    Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.

Scientific Research Applications

Tribromo(2,2-diethoxyethenyl)germane has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a therapeutic agent.

    Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Tribromo(2,2-diethoxyethenyl)germane involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the diethoxyethenyl group play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Tribromo(2,2-dimethoxyethenyl)germane
  • Tribromo(2,2-diethoxyethyl)germane
  • Tribromo(2,2-dimethoxyethyl)germane

Uniqueness

Tribromo(2,2-diethoxyethenyl)germane is unique due to the presence of the diethoxyethenyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

95927-87-0

Molecular Formula

C6H11Br3GeO2

Molecular Weight

427.49 g/mol

IUPAC Name

tribromo(2,2-diethoxyethenyl)germane

InChI

InChI=1S/C6H11Br3GeO2/c1-3-11-6(12-4-2)5-10(7,8)9/h5H,3-4H2,1-2H3

InChI Key

LZLHDTLWBNPGHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C[Ge](Br)(Br)Br)OCC

Origin of Product

United States

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